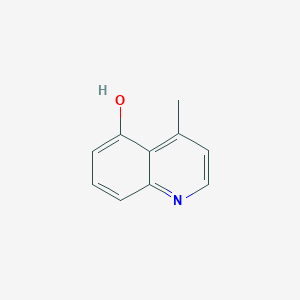

4-methylquinolin-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-methylquinolin-5-ol |

InChI |

InChI=1S/C10H9NO/c1-7-5-6-11-8-3-2-4-9(12)10(7)8/h2-6,12H,1H3 |

InChI Key |

AIPAUSBNUSJBQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC=C2O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for 4 Methylquinolin 5 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a molecule like 4-methylquinolin-5-ol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the hydroxyl proton.

The chemical shifts (δ) are influenced by the electron density around the proton. The electron-withdrawing nitrogen atom and the hydroxyl group will deshield adjacent protons, causing them to resonate at a lower field (higher ppm). The methyl group, being electron-donating, will have its protons appear at a higher field (lower ppm). Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the substitution pattern.

For instance, in the ¹H NMR spectrum of the related compound 4-methylquinoline (B147181), the protons on the heterocyclic ring and the benzene (B151609) ring show complex splitting patterns in the aromatic region (typically δ 7.0-9.0 ppm), while the methyl protons appear as a singlet at approximately δ 2.7 ppm. nih.govmdpi.com For this compound, the position of the hydroxyl group at C5 would further influence the chemical shifts of the protons on the carbocyclic ring. The hydroxyl proton itself would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Illustrative ¹H NMR Data for a Substituted Quinoline Derivative

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| 8.78 | d | 4.4 | H2 |

| 8.11 | d | 8.1 | H8 |

| 7.99 | d | 8.0 | H7 |

| 7.71 | t | 7.7 | H6 |

| 7.56 | t | 7.6 | H5 |

| 7.22 | d | 4.4 | H3 |

| 2.69 | s | - | CH₃ |

Note: This data is for 4-methylquinoline and is provided for illustrative purposes. The assignments are based on typical quinoline spectra. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly dependent on their hybridization and electronic environment.

Aromatic and sp²-hybridized carbons of the quinoline ring would resonate in the downfield region (typically δ 120-160 ppm). The carbon atom bearing the hydroxyl group (C5) would be shifted downfield due to the electronegativity of the oxygen atom. The carbon of the methyl group would appear in the upfield region (typically δ 15-25 ppm).

In studies of 4-methylquinoline, the carbon atoms of the quinoline ring have been assigned, with C2 and C4 appearing at lower fields due to the influence of the nitrogen atom. nih.govwos-journal.info The introduction of a hydroxyl group at the C5 position in this compound would significantly impact the chemical shifts of C5, as well as the adjacent carbons C4a and C6.

Illustrative ¹³C NMR Data for a Substituted Quinoline Derivative

| Chemical Shift (ppm) | Assignment |

| 162.7 | C2 |

| 147.6 | C4 |

| 144.1 | C8a |

| 129.2 | C8 |

| 129.1 | C5 |

| 126.8 | C4a |

| 125.4 | C6 |

| 123.6 | C7 |

| 122.1 | C3 |

| 18.7 | CH₃ |

Note: This data is for a 2-substituted-4-methylquinoline derivative and is provided for illustrative purposes. The assignments are based on typical quinoline spectra. researchgate.net

To unambiguously assign all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are employed. mdpi.com Techniques such as COSY (Correlation Spectroscopy) establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range ¹H-¹³C correlations (over two to three bonds). For this compound, HMBC would be particularly useful in confirming the position of the methyl and hydroxyl groups by observing correlations between the methyl protons and C3, C4, and C4a, and between the hydroxyl proton and C5 and adjacent carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=C, and C=N bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-H stretching of the methyl group would be observed in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. Bending vibrations for C-H bonds would be found in the fingerprint region (below 1500 cm⁻¹), which can be diagnostic for the substitution pattern on the aromatic rings.

Illustrative IR Absorption Data for a Hydroxylated Quinoline Derivative

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3308 | Broad | O-H stretch |

| 3061 | Medium | Aromatic C-H stretch |

| 2933, 2866 | Medium | Aliphatic C-H stretch |

| 1595, 1545, 1501 | Strong | C=C and C=N stretch (aromatic ring) |

| 1448 | Medium | C-H bend (methyl) |

| 1221 | Strong | C-O stretch |

| 846, 761 | Strong | C-H out-of-plane bend |

Note: This data is for 2-(2-phenylquinolin-4-yl)ethan-1-ol and is provided for illustrative purposes to show typical functional group absorptions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₁₀H₉NO), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. The molecular ion peak [M]⁺ would be expected to be prominent. Fragmentation might occur through the loss of the methyl group (·CH₃), a hydrogen atom (·H), or a neutral molecule like carbon monoxide (CO) from the phenolic ring. The fragmentation of related quinoline derivatives often involves the cleavage of substituents and the stable quinoline ring system can also undergo characteristic ring fissions. For instance, HRMS data for a derivative, 2-(2-phenylquinolin-4-yl)ethan-1-ol, showed the calculated m/z for [M+H]⁺ to be 250.1226, with the found value being 250.1227, confirming its elemental composition.

Illustrative HRMS Data

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 2-(6-Methyl-2-phenylquinolin-4-yl)ethan-1-ol | C₁₈H₁₇NO | 264.1383 | 264.1380 |

| 2-(2-(4-Fluorophenyl)-6-methylquinolin-4-yl)ethan-1-ol | C₁₈H₁₆FNO | 282.1289 | 282.1286 |

Note: This data is for related substituted quinoline derivatives and is provided for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govnih.gov It is particularly suitable for the analysis of volatile and thermally stable compounds like quinoline and its derivatives. nih.govresearchgate.net In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. madison-proceedings.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. nih.gov

For the analysis of quinoline derivatives, a common approach involves using a non-polar capillary column, such as a DB-5MS. madison-proceedings.com The separated compounds are then typically ionized using electron ionization (EI), a hard ionization technique that generates a molecular ion peak and a rich fragmentation pattern, which serves as a chemical fingerprint. researchgate.netnih.gov The mass spectrometer provides data on the molecular mass and the masses of fragment ions, which are used for both qualitative and quantitative identification. nih.gov

While specific experimental data for this compound is not extensively published, typical GC-MS parameters for the analysis of quinoline are well-established and provide a clear framework for its analysis. madison-proceedings.com

Table 1: Typical GC-MS Operating Parameters for Quinoline Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | DB-5MS capillary column (30 m × 0.25 mm × 0.5 μm) | madison-proceedings.com |

| Carrier Gas | Helium | madison-proceedings.com |

| Flow Rate | 1.0 mL/min | madison-proceedings.com |

| Inlet Temperature | 250°C | madison-proceedings.com |

| Injection Mode | Splitless | madison-proceedings.com |

| Oven Program | Initial 90°C (2 min), ramp 20°C/min to 260°C, hold 3 min | madison-proceedings.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | hmdb.ca |

| Mass Range | 45-500 Da | researchgate.net |

Under these conditions, this compound would be well-separated and produce a distinct chromatographic peak and a reproducible mass spectrum, allowing for its unambiguous identification. The retention time would be characteristic of the compound under the specified conditions, and the mass spectrum would provide definitive structural information. madison-proceedings.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally labile molecules. noaa.govnih.gov Unlike GC-MS, ESI is typically coupled with liquid chromatography (LC-MS) and generates ions directly from a solution by creating a fine spray of charged droplets in a strong electric field. noaa.govdtic.mil This process imparts minimal excess energy to the analyte, resulting in very little fragmentation and typically producing a prominent protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻. researchgate.netnih.gov

For this compound, ESI-MS in positive ion mode would be expected to generate a strong signal for the protonated molecule at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. The high accuracy of modern ESI-MS instruments, especially Time-of-Flight (TOF) analyzers, allows for the determination of the molecular formula with mass errors below 5 mDa. researchgate.netnih.gov This high resolution and accuracy are invaluable for differentiating between compounds with the same nominal mass. dtic.mil

ESI-MS is also a powerful tool for studying non-covalent interactions and reaction intermediates in solution. nih.govuvic.ca The technique's ability to transfer intact complexes from the solution phase to the gas phase allows for the direct observation of molecular associations. nih.gov

Table 2: Features of ESI-MS for the Analysis of this compound

| Feature | Description | Reference |

|---|---|---|

| Ionization Mode | Soft ionization, typically producing [M+H]⁺ or [M-H]⁻ ions. | researchgate.netnih.gov |

| Coupling | Commonly coupled with High-Performance Liquid Chromatography (HPLC). | nih.govnih.gov |

| Applicability | Ideal for polar and thermally sensitive quinoline derivatives. | nih.gov |

| Primary Ion | Expected protonated molecule [C₁₀H₉NO + H]⁺. | researchgate.netnih.gov |

| Key Advantage | Provides highly accurate molecular weight determination with minimal fragmentation. | researchgate.netnih.gov |

| Advanced Use | Tandem MS (MS/MS) can be used to induce and analyze fragmentation for structural confirmation. | nih.govpolyu.edu.hk |

Mass Fragmentation Pattern Analysis

The analysis of fragmentation patterns is crucial for the structural elucidation of unknown compounds and the confirmation of known ones. In mass spectrometry, the molecular ion of a compound can break apart into smaller, charged fragments and neutral losses. This pattern is highly dependent on the compound's structure and the ionization energy used. chemguide.co.uk

For alkylquinolines, fragmentation upon electron impact is often analogous to that of alkylbenzenes. cdnsciencepub.com The quinoline ring itself is a stable aromatic system, which typically results in a prominent molecular ion peak. libretexts.org The fragmentation of this compound would be influenced by the methyl (-CH₃) and hydroxyl (-OH) substituents.

Key fragmentation pathways for alkylquinolines often involve:

Loss of a hydrogen atom (M-1): A common fragmentation for aromatic compounds.

Loss of a methyl radical (M-15): Cleavage of the C-C bond between the ring and the methyl group (β-cleavage) is expected, leading to a stable quinolinol ion. cdnsciencepub.com

Loss of HCN (M-27): A characteristic fragmentation of the quinoline ring system, which can occur after an initial loss of another group. cdnsciencepub.comresearchgate.net

Loss of Carbon Monoxide (M-28): The presence of the hydroxyl group (making it a phenol-like structure) could lead to the expulsion of a neutral CO molecule, a common fragmentation pathway for phenols.

A study of various monomethylquinolines showed that rearrangement of the molecular ion often precedes fragmentation. cdnsciencepub.com The fragmentation of 4-methylquinoline, for example, proceeds through the sequence M → M-H → M-(H+HCN). cdnsciencepub.com

Table 3: Predicted Key Mass Fragments for this compound (Molecular Weight: 159.19 g/mol )

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 159 | [C₁₀H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 158 | [C₁₀H₈NO]⁺ | H˙ |

| 144 | [C₉H₈NO]⁺ | CH₃˙ |

| 131 | [C₉H₇N]⁺˙ | CO |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For this compound, single-crystal XRD analysis would provide unambiguous proof of its structure. The analysis would detail the planarity of the quinoline ring system and the orientation of the methyl and hydroxyl substituents. researchgate.net Furthermore, it would elucidate the hydrogen bonding network formed by the hydroxyl groups, which is a key factor in the crystal packing of related hydroxyquinolines. nih.gov The analysis of a closely related compound, 8-hydroxyquinolinium 2-carboxy-6-nitrobenzoate, revealed extensive N-H···O and O-H···O hydrogen bonds and π-π stacking interactions that create a three-dimensional network. nih.gov Similar interactions would be expected to play a significant role in the crystal structure of this compound.

Table 5: Representative Crystallographic Data Obtainable from X-ray Diffraction (Based on an 8-Hydroxyquinolinium Salt)

| Parameter | Example Data | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal symmetry | nih.gov |

| Space Group | P2₁/n | Defines the specific symmetry elements within the unit cell | nih.gov |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating crystal lattice unit | nih.gov |

| Hydrogen Bonds | N-H···O, O-H···O | Identifies key intermolecular forces holding the crystal together | nih.gov |

| π-π Interactions | Centroid-to-centroid distance | Quantifies stacking interactions between aromatic rings | nih.gov |

Reaction Mechanisms and Reactivity Studies of 4 Methylquinolin 5 Ol Derivatives

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regioselectivity of these reactions on the quinoline nucleus is influenced by the directing effects of the existing substituents and the inherent electronic properties of the bicyclic system. For 4-methylquinolin-5-ol, the hydroxyl and methyl groups significantly influence the position of electrophilic attack.

Formylation Reactions (e.g., Vilsmeier-Haack, Reimer-Tiemann, Duff)

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring and are valuable for the synthesis of aldehydes.

Vilsmeier-Haack Reaction: This reaction employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. wikipedia.orgorganic-chemistry.org This reagent then attacks an electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org For phenols and anilines, the reaction is particularly effective. wikipedia.org The general mechanism involves the initial formation of the Vilsmeier reagent, followed by electrophilic attack on the aromatic substrate to form an iminium ion, which is subsequently hydrolyzed to the aldehyde. wikipedia.org In the context of quinoline synthesis, the Vilsmeier-Haack reaction can be used to prepare 2-chloro-3-formylquinolines from acetanilides, although the reaction can be challenging with low yields under harsh conditions. researchgate.net Micellar media have been explored to facilitate this transformation. researchgate.net

Reimer-Tiemann Reaction: This reaction is a classic method for the ortho-formylation of phenols, utilizing chloroform (B151607) in a basic solution. wikipedia.orgallen.inbyjus.com The principal reactive species is dichlorocarbene (B158193) (CCl2), generated from the reaction of chloroform with a strong base. wikipedia.orgbyjus.com The phenoxide ion, being highly nucleophilic, attacks the electron-deficient dichlorocarbene. wikipedia.org The reaction typically occurs in a biphasic system due to the poor solubility of hydroxides in chloroform. wikipedia.org While effective for phenols and other electron-rich hydroxy-aromatic compounds like naphthols, the reaction's success is dependent on the substrate's ability to withstand the heated, basic conditions. wikipedia.org In the case of 4-methylphenol (p-cresol), the major product is the ortho-formylated aldehyde, with the para-substituted cyclohexadienone being a minor product. stackexchange.com The electron-donating nature of the phenoxide directs the electrophilic attack to the ortho and para positions. stackexchange.com

Duff Reaction: The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamine as the formylating agent. wikipedia.org This reaction typically requires strongly electron-donating substituents on the aromatic ring and favors ortho-substitution. wikipedia.org The mechanism involves the protonated hexamine ring opening to form an iminium ion, which then attacks the aromatic ring. An intramolecular redox reaction follows, leading to the aldehyde after hydrolysis. wikipedia.org Modifications to the Duff reaction, such as the use of trimethylsilyl (B98337) chloride, have been shown to improve yields for certain substrates like 2-naphthol. ecu.edu However, for other substrates like 8-hydroxyquinoline (B1678124), the traditional Duff reaction has been reported to give higher yields, though the purity of the product can be an issue. ecu.edu

| Reaction | Reagents | Electrophile | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion | Effective for electron-rich arenes; can be used to synthesize chloro-formylquinolines. wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Reimer-Tiemann | CHCl₃, Base | Dichlorocarbene | Primarily for ortho-formylation of phenols; proceeds via a carbene mechanism. wikipedia.orgallen.inbyjus.comstackexchange.com |

| Duff Reaction | Hexamine, Acid | Iminium ion | Favors ortho-formylation of phenols; yields can be low. wikipedia.orgecu.edu |

Nucleophilic Substitution Reactions on the Quinoline Ring

Nucleophilic substitution reactions on the quinoline ring are crucial for introducing a wide range of functional groups. The reactivity of different positions on the ring towards nucleophiles is highly dependent on the substitution pattern.

Substitution at Activated Positions (e.g., C-4)

The C-4 position of the quinoline ring can be activated towards nucleophilic attack, particularly when a good leaving group is present. For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one allows for subsequent nucleophilic substitution reactions at the C-4 position. mdpi.com A variety of nucleophiles, including those that provide sulfanyl (B85325), hydrazino, azido (B1232118), and amino groups, have been successfully employed to displace the chloro group, leading to a series of 4-substituted quinolinones and quinolinethiones. mdpi.com

The reactivity at the C-4 position is highlighted in the synthesis of 4-aminoquinazolines, a privileged structure in medicinal chemistry. nih.govnih.gov Starting from 2,4-dichloroquinazoline (B46505) precursors, regioselective nucleophilic aromatic substitution (SNAr) with various amines consistently occurs at the 4-position. nih.gov Density functional theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.govnih.gov This theoretical finding aligns with the experimental observation of lower activation energy for nucleophilic attack at this position. nih.gov

Reductive functionalization of activated quinolinium salts provides another route for substitution. nih.govresearchgate.net This method allows for the incorporation of electrophiles at the C-3 and C-4 positions, accessing substitution patterns not favored by traditional electrophilic or nucleophilic aromatic substitution. nih.govresearchgate.net

Dearomatization Reactions of Quinolines

Dearomatization reactions transform flat aromatic compounds into three-dimensional structures, which is of significant interest in medicinal chemistry due to the improved pharmacological profiles of sp3-rich molecules. nih.govrsc.orgacs.org The dearomatization of quinolines presents a thermodynamic challenge due to the loss of aromatic stabilization energy. nih.govacs.org

Catalyzed Dearomatization Strategies

Transition metal catalysis has emerged as a powerful tool to overcome the energy barrier of dearomatization under mild conditions. nih.govacs.org Copper-catalyzed protocols have received considerable attention due to the low cost and benign nature of copper. nih.govacs.org For instance, copper hydride complexes can catalyze the dearomatization of heteroarenes without prior activation of the heterocycle. nih.govacs.org Other metals, including ruthenium, iridium, zinc, and rhodium, have also been employed in catalyzed dearomatization reactions of quinolines. nih.govnih.govacs.org

Photochemical methods also offer a means to achieve dearomatization. acs.org For example, the photochemical cycloaddition of quinolines and alkenes can lead to sterically congested products. acs.org

Regioselectivity and Enantioselectivity in Dearomatization

Controlling the regioselectivity and enantioselectivity of dearomatization reactions is crucial for synthesizing specific, complex molecules. In nucleophilic dearomatization, the regioselectivity often involves a choice between 1,2- and 1,4-addition to the quinoline ring. nih.govresearchgate.net

Catalytic systems play a key role in dictating the outcome. For instance, a ruthenium precatalyst has been shown to be effective in the regioselective 1,2-hydrosilylation of quinolines. nih.govacs.org In contrast, Cu/Fe heterobimetallic catalysis has been used for the regioselective 1,4-hydroboration of quinolines. acs.org Ligand control is another powerful strategy for achieving regioselectivity in dearomative hydroboration. nih.gov

Enantioselective dearomatization has been achieved using chiral catalysts. A notable example is the copper-catalyzed asymmetric 1,4-dearomatization of pyridines, which has been extended to quinoline derivatives. nih.govacs.org Similarly, a stepwise dearomatization/enantioselective Cu(I)-catalyzed borylation of quinolines has been developed to produce enantiomerically enriched chiral 3-boryl-tetrahydroquinolines. nih.gov More recently, a stepwise protocol involving reductive dearomatization, regioselective C3-nitration, and an enantioselective NHC-catalyzed homoenolate addition has been developed to construct highly substituted tetrahydroquinolines with excellent diastereo- and enantioselectivities. rsc.org

| Catalyst System | Reaction Type | Regioselectivity | Enantioselectivity |

| Chiral Copper Hydride | C-C bond-forming dearomatization | 1,4-addition | High |

| Ruthenium Precatalyst | Hydrosilylation | 1,2-addition | Not specified |

| Cu/Fe Heterobimetallic | Hydroboration | 1,4-addition | Not specified |

| Chiral Phosphine Ligand with Cu(I) | Borylation | 1,2-addition followed by borylation at C-3 | High |

| N-Heterocyclic Carbene (NHC) | Homoenolate addition | C3, C4-disubstitution | High |

Cyclization and Cyclo-condensation Reactions

Cyclization and cyclo-condensation reactions are fundamental strategies for the construction of complex heterocyclic systems. While specific examples detailing the use of this compound as a starting material in these reactions are not extensively documented, the inherent reactivity of the quinoline scaffold allows for its participation in such transformations. For instance, derivatives of this compound can be conceptualized as products of various cyclization strategies.

One common approach to quinoline synthesis is the cyclocondensation of (2-aminophenyl)chalcones with 1,3-dicarbonyl compounds. nih.gov This method involves the reaction of an α,β-unsaturated ketone with a β-dicarbonyl compound, leading to the formation of a substituted quinoline ring. In a similar vein, the synthesis of quinazolin-2,4-diones has been achieved through the cyclo-condensation of chalcone (B49325) derivatives with hydrazine (B178648), highlighting the versatility of chalcones as precursors to various heterocyclic cores. nih.gov

Furthermore, intramolecular cyclization represents another powerful tool for the synthesis of fused quinoline systems. For example, the synthesis of dihydroquinolin-4-ones can be achieved through the intramolecular cyclization of 2-aminochalcones, which can then be further transformed. mdpi.com These examples, while not directly employing this compound, illustrate the types of cyclization and cyclo-condensation reactions that the quinoline framework can undergo. The presence of the hydroxyl and methyl groups on the this compound ring would be expected to influence the regioselectivity and reactivity in such reactions.

Oxidation-Reduction Chemistry

The oxidation and reduction of this compound derivatives can target either the quinoline ring system or the methyl substituent, leading to a variety of functionalized products.

A notable oxidation reaction is the chemoselective oxidation of the methyl group at the 4-position. A metal-free method utilizing hypervalent iodine(III) reagents has been developed for the oxidation of 4-methylquinolines to the corresponding quinoline-4-carbaldehydes. researchgate.net This transformation provides a convenient route to valuable synthetic intermediates, as the resulting aldehyde can be further elaborated into a wide range of functional groups. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.net

| Substrate | Oxidant System | Product | Yield (%) |

| 4-Methylquinoline (B147181) | PIDA, HCCl₂CO₂H, H₂O, DMSO | Quinoline-4-carbaldehyde | 85 |

| 2-Chloro-4-methylquinoline | PIDA, HCCl₂CO₂H, H₂O, DMSO | 2-Chloroquinoline-4-carbaldehyde | 78 |

| 4,6-Dimethylquinoline | PIDA, HCCl₂CO₂H, H₂O, DMSO | 6-Methylquinoline-4-carbaldehyde | 82 |

| Table 1: Examples of Metal-Free Chemoselective Oxidation of 4-Methylquinolines. researchgate.net |

Controlled Partial Transfer Hydrogenation

The selective reduction of the quinoline ring is a valuable transformation for accessing partially saturated heterocyclic structures. Controlled partial transfer hydrogenation offers a milder alternative to catalytic hydrogenation with molecular hydrogen. While specific studies on this compound are limited, research on related quinoline derivatives provides insight into this process.

For instance, the catalytic transfer hydrogenation of 5-hydroxymethylfurfural (B1680220) to 2,5-bis(hydroxymethyl)furan has been successfully achieved using skeletal CuZnAl catalysts with primary alcohols, such as ethanol (B145695), serving as the hydrogen donor. nih.gov This reaction proceeds under relatively mild conditions and demonstrates the feasibility of using primary alcohols for transfer hydrogenation. The proposed mechanism involves the competitive adsorption of the substrate and the alcohol on the catalyst surface, with the activation of the alcohol being the rate-determining step. nih.gov

Similarly, the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines has been accomplished using a nitrogen-doped carbon-supported palladium catalyst under mild conditions (50 °C and 20 bar H₂). rsc.org The catalyst's high activity and stability make it a promising system for this transformation. These examples suggest that a controlled partial transfer hydrogenation of this compound to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative is a feasible transformation, likely influenced by the choice of catalyst and hydrogen donor.

Dehydrogenation Reactions

Dehydrogenation, or aromatization, is the reverse of hydrogenation and is a key reaction for the synthesis of aromatic heterocycles from their saturated or partially saturated precursors. The dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines is a well-established transformation. researchgate.net This process can be achieved using various reagents and catalysts.

For example, the electrochemical dehydrogenation of 1,2,3,4-tetrahydroquinoline and its derivatives has been investigated. researchgate.net In some cases, oxidative dimerization can be a competing reaction. The use of transition metal phosphide (B1233454) nanoarchitectures has also been explored for the dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline, showcasing the potential of nanostructured catalysts in this transformation. researchgate.net These studies indicate that a 1,2,3,4-tetrahydro-4-methylquinolin-5-ol derivative could be readily dehydrogenated to regenerate the aromatic this compound core.

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and the synthesis of biaryl compounds. fiveable.melibretexts.org These reactions typically involve the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

The Suzuki-Miyaura reaction is highly valued in pharmaceutical and materials chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. nih.gov For the application of this reaction to this compound, a halogenated or triflated derivative would be required as the electrophilic coupling partner.

A relevant example is the palladium-mediated Suzuki-Miyaura cross-coupling of various substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes with substituted boronic acids. nih.gov This reaction, catalyzed by [(dppf)PdCl₂] in the presence of a base, successfully yielded a series of novel quinoline-appended biaryls. nih.gov This demonstrates the feasibility of applying Suzuki coupling to functionalized quinoline systems.

| Aryl Halide | Boronic Acid | Product | Yield (%) |

| 2-(4-Bromophenoxy)-8-methylquinolin-3-carbaldehyde | 4-Methoxyphenylboronic acid | 2-(4-(4-Methoxyphenyl)phenoxy)-8-methylquinolin-3-carbaldehyde | 61 |

| 2-(4-Bromophenoxy)-8-ethylquinolin-3-carbaldehyde | 4-Methoxyphenylboronic acid | 2-(4-(4-Methoxyphenyl)phenoxy)-8-ethylquinolin-3-carbaldehyde | 60 |

| Table 2: Examples of Suzuki-Miyaura Cross-Coupling of Substituted Quinoline Derivatives. nih.gov |

Given these precedents, it is highly probable that a halo-substituted derivative of this compound, for instance, 8-bromo-4-methylquinolin-5-ol, could effectively participate in Suzuki cross-coupling reactions with various aryl or heteroaryl boronic acids to generate a diverse library of 8-aryl-4-methylquinolin-5-ol derivatives. The specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial for optimizing the yield and selectivity of such a transformation.

Theoretical and Computational Chemistry Applied to 4 Methylquinolin 5 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure and properties of molecules like 4-methylquinolin-5-ol. nih.govechemcom.com DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules. nih.gov These calculations are instrumental in predicting various molecular properties, including optimized geometry, electronic structure, and spectroscopic parameters.

Geometry Optimization and Electronic Structure Analysis

DFT methods, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. acadpubl.euajchem-a.com This process, known as geometry optimization, finds the minimum energy conformation of the molecule. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For quinoline (B57606) derivatives, DFT calculations have been shown to reproduce experimental structural parameters with good accuracy. nih.gov

The electronic structure of this compound is also elucidated through DFT. This includes the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. The molecular electrostatic potential (MEP) map, for instance, can be calculated to identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). acadpubl.eumdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, and DFT is used to calculate the energies and shapes of these orbitals. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For similar heterocyclic systems, FMO analysis has been instrumental in predicting their reactivity and stability.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into a more intuitive Lewis-like structure. wikipedia.orgq-chem.com NBO analysis examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. wikipedia.org This donor-acceptor interaction is a measure of hyperconjugation and intramolecular charge transfer, which contribute to the molecule's stability.

The analysis provides information on atomic charges, hybridization of orbitals, and the nature of chemical bonds (sigma, pi, lone pairs). q-chem.com For substituted quinolines, NBO analysis can reveal how the methyl and hydroxyl groups influence the electronic distribution within the quinoline ring system.

Atoms in Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, is another powerful method for analyzing the electron density of a molecule. amercrystalassn.orgwikipedia.org AIM partitions the molecule into atomic basins based on the topology of the electron density. amercrystalassn.org This allows for the calculation of atomic properties, such as atomic charges and energies, directly from the total electron density.

A key feature of AIM analysis is the identification of bond critical points (BCPs) between atoms, which provides a rigorous definition of a chemical bond. wikipedia.org The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to characterize the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds).

Prediction of Spectroscopic Parameters (e.g., NMR, IR Chemical Shifts)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules like this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These theoretical predictions can aid in the assignment of experimental NMR spectra. mdpi.com

IR Chemical Shifts: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govacadpubl.eu By comparing the calculated vibrational frequencies with the experimental IR spectrum, a detailed assignment of the vibrational modes can be achieved. nih.gov

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Substituted Quinoline

| Parameter | Predicted (DFT) | Experimental |

| ¹³C NMR Shift (C-OH) | 155 ppm | 153 ppm |

| ¹H NMR Shift (-OH) | 9.5 ppm | 9.3 ppm |

| IR Freq. (O-H stretch) | 3450 cm⁻¹ | 3430 cm⁻¹ |

Note: These values are for illustrative purposes and represent typical agreement between DFT predictions and experimental data for similar compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov While DFT provides a static picture of a molecule at its minimum energy, MD simulations allow for the exploration of its conformational landscape and dynamics over time.

For this compound, MD simulations could be used to study its behavior in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water), one can investigate how the solvent affects the molecule's structure and dynamics. This includes analyzing hydrogen bonding interactions between the hydroxyl group of this compound and surrounding water molecules. Such simulations provide a more realistic representation of the molecule's behavior in solution compared to gas-phase DFT calculations.

Conformational Analysis

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary points of conformational flexibility are the orientation of the hydroxyl (-OH) group and the rotation of the methyl (-CH₃) group.

The quinoline ring system itself is largely planar and rigid. The key variables are the dihedral angles associated with the C-O bond of the hydroxyl group and the C-C bond connecting the methyl group to the quinoline core. The stability of different conformers is determined by energetic factors such as steric hindrance and potential intramolecular hydrogen bonding between the 5-hydroxyl group and the nitrogen atom at position 1.

While specific, detailed conformational analyses for this compound are not prevalent in the literature, the principles are well-established. The most stable conformer would likely be one that minimizes steric repulsion and maximizes favorable intramolecular interactions. Computational methods like Density Functional Theory (DFT) are ideally suited to calculate the potential energy surface of the molecule as a function of these rotational degrees of freedom, thereby identifying the lowest energy (most stable) conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were identified, the methodology is widely applied to quinoline derivatives for various therapeutic targets. acs.orgnih.govnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A group of molecules with known biological activities (e.g., IC₅₀ values) is chosen. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's properties, are calculated. These can be 2D or 3D and describe steric, electronic, and hydrophobic properties. acs.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. acs.org

Model Validation: The model's predictive power is rigorously tested to ensure its reliability. nih.gov

For quinoline derivatives, QSAR models have been developed to predict activities such as anticancer and antimicrobial effects. acs.orgnih.gov These models provide valuable insights into which structural features are crucial for a desired biological response, guiding the design of new, more potent compounds.

Table 1: Common Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples | Description |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule. acs.org |

| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule. |

| Topological | Wiener Index, Balaban Index | Describes the atomic connectivity within the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's lipophilicity. acs.org |

This table is a representation of descriptors commonly used in QSAR studies of quinoline-like compounds.

Computational Studies on Reaction Selectivity

Computational chemistry, particularly DFT, is instrumental in predicting the selectivity of chemical reactions. By analyzing the electronic structure of a molecule, one can determine the most likely sites for electrophilic or nucleophilic attack. Key tools in this analysis include Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. core.ac.ukresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The energy gap between HOMO and LUMO also provides information about the molecule's kinetic stability. core.ac.uk

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophiles), while blue regions show positive potential (electron-poor, susceptible to nucleophiles).

For this compound, these methods could predict the regioselectivity of reactions like nitration, halogenation, or alkylation. The electron-donating effects of the methyl and hydroxyl groups, combined with the inherent electronic nature of the quinoline ring, would dictate the most reactive positions. For instance, computational studies on similar quinolinone systems have successfully elucidated reaction mechanisms and product selectivity. researchgate.net

Adsorption Mechanism Studies using Computational Methods

Computational methods are essential for understanding the adsorption of organic molecules onto surfaces, a process vital in fields like corrosion inhibition and catalysis. DFT simulations can provide molecular-level insights into how a molecule like this compound interacts with a given substrate, such as a metal or metal oxide surface. acs.orgdntb.gov.ua

Building the System: Creating a model of the surface (e.g., a slab of Fe(110) or Ru(001)) and the adsorbate molecule. acs.orgnih.gov

Geometry Optimization: Calculating the most stable adsorption geometry, determining how the molecule orients itself on the surface.

Calculating Adsorption Energy: Determining the strength of the interaction between the molecule and the surface. A more negative adsorption energy implies stronger binding. rsc.org

Electronic Structure Analysis: Using tools like Projected Density of States (PDOS) and charge transfer analysis to understand the nature of the bonding (e.g., physisorption vs. chemisorption). acs.org

For this compound, adsorption would likely involve interactions through the nitrogen heteroatom, the π-system of the quinoline rings, and the oxygen atom of the hydroxyl group. Computational studies could elucidate the competitive adsorption behavior and the specific role each functional group plays in the surface interaction. acs.orgrsc.org

Catalytic Applications of 4 Methylquinolin 5 Ol and Its Complexes

4-Methylquinolin-5-ol as a Ligand in Coordination Chemistry

The ability of this compound to form stable complexes with a wide range of metal ions is fundamental to its catalytic applications. This section explores the synthesis and characterization of these metal complexes and the role of quinolines as effective chelating agents.

Metal complexes of quinoline (B57606) derivatives, including those of this compound, are of significant interest due to their potential applications in catalysis, materials science, and medicine. nih.gov The synthesis of these complexes typically involves the reaction of the quinoline ligand with a suitable metal salt in an appropriate solvent. For instance, copper(II) complexes of quinoline-based ligands have been synthesized and their catalytic properties in atom transfer radical addition (ATRA) reactions have been studied. rsc.org These reactions can often be carried out using complexes generated in-situ from a mixture of common copper(II) halides and the ligand. rsc.org

| Metal Ion | Ligand | Coordination Mode | Application |

| Copper(II) | Quinoline-based ligands | Bidentate | Photoredox catalysis of ATRA reactions rsc.org |

| Silver(I) | 1,2-di(quinolin-8-yl)ethyne | Tridentate (N, N, alkyne) | Model for metal-alkyne interactions nih.gov |

| Boron | 8-Hydroxyquinolin-5-sulfonate | Bidentate (N, O) | Luminescent materials mdpi.com |

| Cadmium(II), Mercury(II) | Quinazolin-4(3H)-one | Monodentate (N) | Coordination polymers nih.gov |

| Platinum(II) | Tri(8-quinolinyl)stibane | L-type | Model for multimetallic complexes acs.org |

This table provides examples of metal complexes with quinoline-based ligands and their applications.

Quinoline and its derivatives are excellent chelating agents, capable of binding to a metal ion through two or more donor atoms to form a stable ring structure. nih.govyoutube.com The term "chelating" is derived from the Greek word for "claw," which aptly describes how these ligands "grasp" the central metal ion. youtube.com This chelate effect, the enhanced stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands, is a key factor in their widespread use in coordination chemistry. youtube.com The stability of metal chelates of 8-quinolinol-5-sulfonate has been a subject of study, highlighting the thermodynamic favorability of chelation. acs.org

In the case of this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can coordinate to a metal ion, forming a stable five-membered ring. mdpi.com This bidentate coordination is a common feature of quinolinol-based ligands. nih.gov The presence of the methyl group at the 4-position can influence the steric and electronic properties of the ligand, which in turn can affect the stability and reactivity of the resulting metal complex.

The versatility of quinolines as chelating agents is further demonstrated by their ability to form complexes with a wide variety of metal ions, including transition metals, main group metals, and lanthanides. nih.govacs.org The coordination mode of quinoline ligands can also vary, from simple bidentate chelation to more complex bridging modes in polynuclear complexes. nih.gov This versatility allows for the fine-tuning of the properties of the metal complexes for specific applications.

Organometallic Catalysis

Organometallic catalysis is a field of chemistry that utilizes organometallic compounds to catalyze chemical reactions. numberanalytics.com These catalysts are highly valued for their efficiency and selectivity, enabling the synthesis of complex molecules that would be difficult to achieve through other means. researchgate.net

Transition metals play a pivotal role in organometallic catalysis due to their ability to exist in multiple oxidation states and to coordinate with a variety of organic ligands. researchgate.netnumberanalytics.com The use of transition metal complexes with quinoline-based ligands has become a powerful strategy for the development of new catalytic systems. ias.ac.in These complexes have been successfully employed in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. researchgate.netresearchgate.net

The choice of both the transition metal and the quinoline ligand is crucial in determining the outcome of the catalytic reaction. Different metals, such as palladium, rhodium, iridium, and copper, exhibit distinct catalytic activities. rsc.orgias.ac.inipcm.fr Similarly, modifications to the quinoline ligand, such as the introduction of different substituents, can be used to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. numberanalytics.com For instance, quinoline Schiff base metal complexes have shown promise in various catalytic applications. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Copper(II)-quinoline complexes | Atom Transfer Radical Addition (ATRA) | Efficient photoredox catalysis under white light irradiation. rsc.org |

| Gold(I) complexes | Cycloisomerization of enynes | Can lead to the formation of complex polycyclic structures. ipcm.fr |

| Rhodium(I) complexes with chiral anions | [2+2+2] Cycloaddition | Enantioselective synthesis of axially chiral pyridones. ipcm.fr |

| Iridium(I) complexes with chiral counterions | Carbocyclization of 1,6-enynes | Synthesis of enantioenriched bicyclic compounds without chiral ligands. ipcm.fr |

| Palladium(II) systems | Oxidation of olefins | Used in Wacker-type processes. researchgate.net |

This table highlights various transition metal-mediated catalytic systems and their applications.

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is a critical technology in the pharmaceutical and fine chemical industries. youtube.comyoutube.com Chiral ligands derived from quinolinols have emerged as a promising class of ligands for this purpose. nih.gov The rigid quinoline backbone provides a well-defined stereochemical environment around the metal center, which can be used to control the stereochemical outcome of the reaction.

The design of these chiral ligands often involves the introduction of a chiral center at a specific position on the quinoline ring or in a side chain. This chirality is then transferred to the catalytic active site, enabling the selective formation of one enantiomer over the other. For example, chiral P,N ligands have been successfully used in copper-catalyzed enantioselective alkynylation of quinolones. nih.gov The use of chiral ionic liquids in conjunction with tropospheric ligands has also been explored for enantioselective rhodium-catalyzed hydrogenation. nih.gov

Hydrogenation and dehydrogenation reactions are fundamental transformations in organic synthesis, and quinoline-based catalysts have shown significant promise in this area. nih.govdp.tech Hydrogenation, the addition of hydrogen to a molecule, is widely used in the production of saturated compounds, while dehydrogenation, the removal of hydrogen, is a key step in the synthesis of unsaturated compounds. youtube.comyoutube.com

Mechanistic Insights into Catalytic Cycles

Detailed mechanistic studies, including the elucidation of complete catalytic cycles for reactions involving this compound and its metallic complexes, are not extensively documented in publicly available scientific literature. The understanding of how these specific catalysts mediate chemical transformations at a molecular level, including the identification of reaction intermediates, transition states, and the kinetics of individual steps, remains an area requiring further investigation.

While the broader family of hydroxyquinoline ligands is known to form catalytically active complexes with various transition metals for a range of organic transformations, specific mechanistic pathways are highly dependent on the nature of the metal center, the substitution pattern on the quinoline ring, the reactants, and the reaction conditions.

In related systems, such as vanadium(IV) complexes with other methyl-substituted 8-hydroxyquinolines, catalytic activity has been observed in oxidation reactions. For instance, these complexes have been shown to catalyze the oxidation of hydrocarbons and alcohols using peroxides. The proposed catalytic cycle for such reactions generally involves the formation of a high-valent metal-oxo or metal-peroxo species as the key oxidant. This reactive intermediate then interacts with the substrate, for example, by abstracting a hydrogen atom or through oxygen atom transfer, to yield the oxidized product and regenerate a lower-valent state of the metal catalyst. The catalyst is then re-oxidized by the peroxide to re-enter the catalytic cycle. However, specific kinetic data or computational modeling for cycles involving this compound are not available to substantiate a detailed mechanism.

Computational studies, such as Density Functional Theory (DFT) calculations, have proven invaluable in mapping out the energetic landscapes of catalytic cycles for many transition metal complexes. byu.edu Such studies can provide crucial insights into the feasibility of proposed mechanistic steps, the geometry of intermediates, and the barriers to activation. However, to date, no such computational investigations appear to have been published specifically for the catalytic applications of this compound complexes.

Therefore, a definitive and detailed description of the mechanistic insights into the catalytic cycles of this compound and its complexes cannot be provided at this time due to a lack of specific research findings. Future experimental and computational work is necessary to elucidate these mechanisms.

Applications in Materials Science and Engineering

Development of Quinoline-Based Corrosion Inhibitors

The use of organic molecules as corrosion inhibitors for metals and alloys is a cornerstone of industrial maintenance and material preservation. Quinoline (B57606) and its derivatives are particularly effective in this regard, primarily due to the presence of nitrogen heteroatoms, aromatic rings, and various functional groups that can interact strongly with metal surfaces. These structural motifs enable the molecules to adsorb onto the metal, forming a protective barrier that mitigates the corrosive effects of aggressive environments.

Adsorption Behavior and Film Formation

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface and form a stable, persistent film. For quinoline derivatives, this process is driven by the interaction of the molecule's electron-rich centers with the metal. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, and the π-electrons of the aromatic system are readily available for coordination with the vacant d-orbitals of metal atoms on the surface. This interaction can be classified as either physisorption, involving electrostatic forces between a charged molecule and a charged metal surface, or chemisorption, which entails the formation of coordinate covalent bonds through electron sharing.

Studies on various quinoline derivatives have shown that they adsorb on metal surfaces, such as steel in acidic media, and that this adsorption can be described by isotherms like the Langmuir model. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The presence of substituent groups on the quinoline ring, such as the hydroxyl (-OH) and methyl (-CH₃) groups in 4-methylquinolin-5-ol, is expected to significantly influence this adsorption behavior. The hydroxyl group can participate in hydrogen bonding and also act as an additional site for chemical bonding with the surface, while the methyl group, being electron-donating, can increase the electron density on the quinoline ring system, thereby enhancing its interaction with the metal surface.

Experimental and Theoretical Validation of Inhibition Efficiency

The performance of quinoline-based corrosion inhibitors is typically evaluated through a combination of experimental and theoretical methods.

Experimental Techniques: Electrochemical methods are central to validating the efficiency of these inhibitors.

Potentiodynamic Polarization (PDP): This technique measures the current response of a metal to a controlled change in potential. The data obtained can reveal whether an inhibitor affects the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reactions, or both (mixed-type inhibition). For many quinoline derivatives, a mixed-type behavior is observed.

Electrochemical Impedance Spectroscopy (EIS): EIS provides insights into the properties of the inhibitor film and the corrosion process. By applying a small amplitude AC signal over a range of frequencies, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be determined. An increase in Rct and a decrease in Cdl upon addition of the inhibitor are indicative of effective film formation and a reduction in the corrosion rate.

The following table illustrates typical data obtained from electrochemical studies on quinoline derivatives, demonstrating their inhibition efficiency.

| Inhibitor Concentration | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Double Layer Capacitance (μF/cm²) | Inhibition Efficiency (%) |

| Blank | 500 | 50 | 200 | - |

| 0.1 mM | 100 | 250 | 100 | 80 |

| 0.5 mM | 50 | 500 | 50 | 90 |

| 1.0 mM | 25 | 1000 | 25 | 95 |

| This is an interactive data table representing typical results for quinoline-based inhibitors; specific values for this compound are not available. |

Theoretical Validation: Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the inhibition mechanism at a molecular level. DFT calculations can determine various quantum chemical parameters for an inhibitor molecule:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal.

ΔE (Energy Gap, E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher reactivity and better inhibition efficiency.

Mulliken Charges: These calculations reveal the distribution of charge within the molecule, identifying the likely sites of interaction (adsorption centers) with the metal surface.

For quinoline derivatives, theoretical studies consistently show that the nitrogen atom and the π-systems of the rings are the primary centers for adsorption.

Quinoline Derivatives in Sensor Technology

The inherent fluorescence of the quinoline ring system makes its derivatives excellent candidates for the development of chemical sensors. The fluorescence properties are often sensitive to the local chemical environment, and this sensitivity can be harnessed to detect specific analytes. The binding of a metal ion or another molecule to a quinoline-based ligand can lead to a measurable change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.

By strategically modifying the quinoline structure, researchers can design sensors with high selectivity and sensitivity for a particular target. Although specific research on this compound as a sensor is not prominent, its hydroxyl and methyl groups provide handles for further functionalization to create tailored receptors for specific analytes. The fundamental photophysical properties of the this compound scaffold make it a promising platform for developing new fluorescent chemosensors.

Integration in Advanced Materials and Nanotechnology

The rigid, planar structure of the quinoline ring system makes it an attractive component for the construction of larger, functional molecular architectures and advanced materials.

Role as Building Blocks for Functional Materials

In the realm of materials science, "building blocks" are molecules that can be linked together to form polymers or supramolecular assemblies with specific desired properties. Quinoline derivatives are used to synthesize polymers with interesting electronic and optical properties. The ability of the quinoline unit to participate in π-stacking interactions and to be readily functionalized allows for the creation of materials with applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and other areas of molecular electronics. The this compound molecule, with its reactive hydroxyl group, could potentially be polymerized or grafted onto other materials to impart specific functionalities.

Crystal Engineering for Specific Material Properties

Crystal engineering is the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by controlling the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern how molecules pack in the solid state. The properties of a crystalline material, such as its solubility, melting point, and optical behavior, are critically dependent on its crystal structure.

While the specific crystal structure of this compound is not widely reported, the presence of a hydroxyl group strongly suggests the capacity for forming robust hydrogen-bonded networks in the solid state. The methyl group can also influence the packing arrangement through steric effects and weak C-H···π interactions. By understanding and controlling these interactions, it may be possible to produce different crystalline forms (polymorphs) of this compound with distinct material properties, a concept that is central to the development of pharmaceuticals and specialty chemicals. The study of the crystal structures of analogous quinoline derivatives provides valuable insights into the likely packing motifs of this compound.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Complex 4-Methylquinolin-5-ol Architectures

The synthesis of quinoline (B57606) derivatives has evolved significantly from classical condensation reactions to more sophisticated and efficient methodologies. nih.gov Future research will likely focus on developing novel synthetic strategies to access complex molecular architectures based on the this compound core, enabling the creation of diverse chemical libraries for various applications.

A key area of development is the late-stage functionalization of the quinoline core through C-H activation. mdpi.comchemrxiv.org This powerful technique allows for the direct introduction of various substituents onto the heterocyclic scaffold, bypassing the need for pre-functionalized starting materials. Programmed, site-selective C-H functionalization, guided by directing groups like N-oxides, can enable the decoration of multiple positions on the quinoline ring. chemrxiv.org For this compound, this could involve a sequence where the N-oxide directs functionalization at the C2 and C8 positions, followed by manipulation of the 5-hydroxyl group to guide functionalization at other sites. chemrxiv.org Such strategies offer a streamlined route to novel analogues with tailored properties.

Metal-free synthesis is another burgeoning field that promises more environmentally friendly and cost-effective routes to complex quinolines. nih.gov Strategies involving tandem cyclization reactions, for instance, can construct the quinoline ring system while introducing functional groups in a single, atom-economical step. nih.gov Researchers are exploring methods like the functionalization of C(sp³)–H bonds in methyl-substituted precursors to build diverse quinoline structures. nih.gov The application of such metal-free protocols to the synthesis of this compound derivatives could significantly expand the accessible chemical space.

The table below summarizes emerging synthetic strategies that could be applied to generate complex this compound architectures.

| Synthetic Strategy | Description | Potential Application for this compound | Key Advantages |

| Directed C-H Functionalization | Utilization of a directing group (e.g., N-oxide) to selectively activate and functionalize specific C-H bonds on the quinoline ring with transition-metal catalysts (e.g., Pd, Rh, Ru). mdpi.comchemrxiv.org | Programmed, sequential functionalization at positions C2, C8, and C5 to build a library of structurally diverse analogues. chemrxiv.org | High regioselectivity, access to previously hard-to-reach substitution patterns, late-stage diversification. |

| Metal-Free Tandem Reactions | Development of reaction cascades that form multiple bonds and the heterocyclic ring in one pot without transition metal catalysts, often using organocatalysts or thermal conditions. nih.gov | Efficient construction of the this compound core from simple anilines and carbonyl compounds with simultaneous introduction of other functional groups. | Environmentally benign, cost-effective, avoids metal contamination in final products. |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate reaction rates and improve yields in classical quinoline syntheses (e.g., Doebner-von Miller, Friedländer). | Rapid synthesis of this compound and its derivatives, enabling high-throughput screening of reaction conditions and substrate scope. | Reduced reaction times, improved yields, enhanced reaction control. |

| Mechanochemical Synthesis | Performing reactions in the solid state using mechanical force (e.g., ball milling) to induce chemical transformations, often in the absence of solvents. acs.org | Solvent-free synthesis of this compound, potentially leading to novel polymorphs or intermediates not accessible from solution-phase chemistry. | Green chemistry approach, reduced solvent waste, potential for discovering new reaction pathways. acs.org |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding the intricate mechanisms of quinoline synthesis is crucial for optimizing reaction conditions and discovering new transformations. The development and application of advanced spectroscopic probes for real-time, in-situ monitoring are set to provide unprecedented insight into the formation of this compound. acs.orgbirmingham.ac.uk

Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy allow chemists to observe the concentration of reactants, intermediates, and products as the reaction progresses. spectroscopyonline.comnih.govnih.gov This is particularly valuable for identifying transient and labile intermediates that would be impossible to detect with traditional offline analysis. spectroscopyonline.com For the synthesis of this compound, in-situ FTIR could track the consumption of carbonyl and amine functionalities and the emergence of the quinoline ring, while in-situ NMR could provide detailed structural information about intermediates in real-time. nih.govnih.gov

Time-resolved in-situ (TRIS) monitoring techniques, especially when applied to mechanochemical synthesis, are revealing rapid, multi-step reaction pathways and metastable intermediates that are otherwise invisible. birmingham.ac.uk Combining techniques like synchrotron X-ray diffraction and Raman spectroscopy provides complementary information on both the crystalline structure and the chemical bonding during a reaction. acs.orgbirmingham.ac.uk Applying these powerful methods to the synthesis of this compound could elucidate complex reaction kinetics and mechanisms, paving the way for more rational reaction design.

The following table outlines advanced spectroscopic probes and their potential for monitoring the synthesis of this compound.

| Spectroscopic Probe | Information Gained | Applicability to this compound Synthesis |

| In-Situ FTIR/Raman Spectroscopy | Real-time tracking of functional group changes, reaction kinetics, and identification of key vibrational modes of intermediates and products. spectroscopyonline.comnih.gov | Monitoring the cyclization and aromatization steps; validating reaction endpoints and kinetics. |

| In-Situ NMR Spectroscopy | Detailed structural elucidation of intermediates and products in the solution phase; can provide quantitative data on reaction conversion. nih.gov | Characterizing the structure of transient intermediates in solution-phase syntheses. |

| Time-Resolved Synchrotron X-ray Diffraction | Provides information on the evolution of crystalline phases during solid-state reactions. acs.orgbirmingham.ac.uk | Monitoring the formation of crystalline this compound and any polymorphic transformations during mechanochemical synthesis. |

| Combined In-Situ Techniques | A holistic view of the reaction, correlating changes in chemical bonding (Raman/FTIR) with structural changes (X-ray diffraction). birmingham.ac.uk | Gaining a comprehensive mechanistic understanding of complex, multi-step syntheses. |

Synergistic Experimental and Computational Approaches in Materials Design

The integration of computational modeling with experimental synthesis and characterization is a powerful paradigm for accelerating the discovery of new materials with desired properties. For this compound, this synergistic approach can guide the design of novel functional materials for applications in electronics, sensing, and beyond.

Computational methods, such as Density Functional Theory (DFT), can predict the electronic, optical, and structural properties of this compound derivatives before they are synthesized. nih.gov This allows for the in-silico screening of large virtual libraries of compounds to identify candidates with promising characteristics, such as specific absorption and emission wavelengths for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. Molecular docking simulations can predict the binding interactions of this compound derivatives with biological targets, guiding the design of new therapeutic agents. nih.gov

Experimental validation is the crucial next step. Promising candidates identified through computational screening can then be synthesized and their properties measured. The experimental results provide feedback to refine the computational models, leading to a cycle of continuous improvement and more accurate predictions. dntb.gov.ua For example, the synthesis and spectrophotometric analysis of novel 8-quinolinyloxymethylphosphonates were coupled with DFT calculations to understand the origin of their fluorescence, demonstrating the power of this combined approach. nih.gov

This synergy is particularly valuable for designing materials where subtle changes in molecular structure can have a large impact on bulk properties.

| Research Area | Computational Approach | Experimental Validation | Potential Outcome for this compound |

| Organic Electronics | DFT calculations to predict HOMO/LUMO energy levels, charge transport properties, and excited state behavior. nih.gov | Synthesis of computationally designed derivatives, fabrication of thin-film devices, and characterization of their optoelectronic properties. | Development of novel this compound-based materials for OLEDs, organic photovoltaics, and field-effect transistors. |

| Fluorescent Sensors | Modeling the interaction of this compound derivatives with specific analytes (e.g., metal ions) and predicting the resulting changes in fluorescence. | Synthesis of the designed sensor molecules and testing their response and selectivity towards target analytes using fluorescence spectroscopy. nih.gov | Creation of highly sensitive and selective fluorescent probes for environmental or biological sensing. |

| Medicinal Chemistry | Molecular docking and dynamics simulations to predict the binding affinity and mode of interaction with protein targets. nih.gov | Synthesis of the most promising compounds and in-vitro assays to determine their biological activity and validate the docking predictions. nih.gov | Rational design of this compound-based drug candidates with improved efficacy and selectivity. |

Exploration of this compound in Emerging Catalytic Transformations

The quinoline framework is not only a component of functional materials but can also act as a versatile ligand in transition metal catalysis. mdpi.com The unique combination of a nitrogen atom for coordination and a hydroxyl group for potential secondary interactions makes this compound an intriguing candidate for the development of novel catalysts.

Future research is expected to explore the use of this compound and its derivatives as ligands for a variety of catalytic transformations. Metal complexes featuring this ligand could be designed to catalyze reactions such as C-H activation, cross-coupling, and asymmetric synthesis. nih.govnih.gov The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents on the quinoline ring, allowing for the optimization of catalyst activity and selectivity.

An exciting frontier is the development of "catalytic metallodrugs," where transition metal complexes perform catalytic reactions inside living cells to achieve a therapeutic effect. nih.gov Given the biological relevance of the quinoline scaffold, this compound-based metal complexes could be designed to be catalytically active under physiological conditions, opening up new avenues for cancer therapy and other medical applications. nih.gov

Furthermore, the potential of this compound itself to act as an organocatalyst is an area ripe for exploration. The Brønsted/Lewis acidic and basic sites within the molecule could be harnessed to catalyze a range of organic transformations in a metal-free manner.

| Catalytic Application | Role of this compound | Example Transformations |

| Homogeneous Catalysis | As a mono- or bidentate ligand for transition metals (e.g., Ni, Pd, Ru, Ir). acs.org | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, hydrosilylation, C-H functionalization. nih.gov |

| Asymmetric Catalysis | As a chiral ligand scaffold, where chirality is introduced on the quinoline ring or on a substituent. | Enantioselective additions to carbonyls, asymmetric hydrogenation, cyclization reactions. nih.gov |

| Intracellular Catalysis | As a ligand in biocompatible metal complexes designed to be active in a cellular environment. nih.gov | Pro-drug activation, generation of reactive oxygen species, or other therapeutically relevant transformations inside cells. nih.gov |